![molecular formula C15H23NO4 B14120097 2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)
2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid is a carboxylic acid that belongs to the class of organic compounds known as phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. This compound is also known for its role as a beta-adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid typically involves the reaction of 4-hydroxyphenylpropanoic acid with isopropylamine and epichlorohydrin. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the synthesis of other compounds.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Used in the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Industry: Employed in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP (cAMP) production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: Another beta-adrenergic receptor antagonist with similar cardiovascular applications.
Metoprolol: Used for similar therapeutic purposes but has different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with a broader range of applications.
Uniqueness
2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid is unique due to its specific binding affinity for beta-1 adrenergic receptors, making it particularly effective for certain cardiovascular conditions with fewer side effects compared to non-selective beta-blockers .
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-10(2)16-8-13(17)9-20-14-6-4-12(5-7-14)11(3)15(18)19/h4-7,10-11,13,16-17H,8-9H2,1-3H3,(H,18,19) |
Clé InChI |
UTYLGSHBDSQEIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)C(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


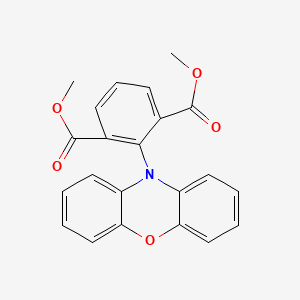
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)


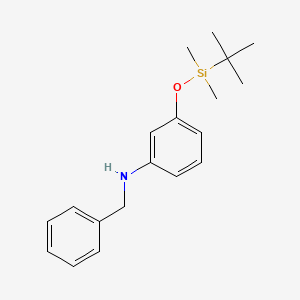
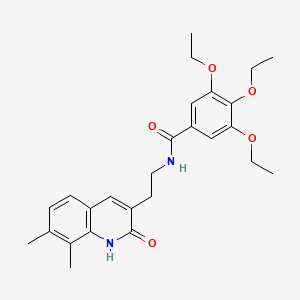
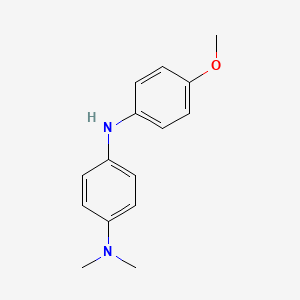
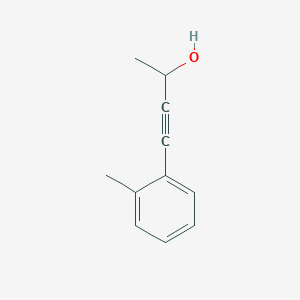
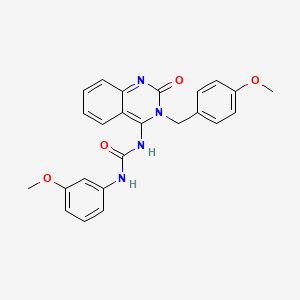
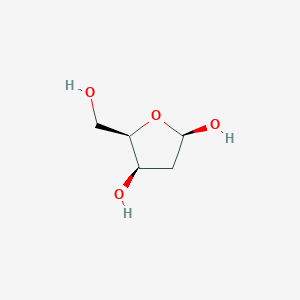
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)
